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Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-
associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising
target for cancer therapy and diagnostics. A variety of FAP inhibitors, ranging from small
molecules and antibodies to radiolabeled agents for theranostics, are currently under
investigation in clinical trials. This guide provides a comparative overview of the clinical trial
data for several FAP inhibitors in cancer patients, presenting key efficacy and safety findings in
a structured format, detailing experimental protocols, and visualizing relevant biological and
experimental workflows.

Comparative Efficacy and Safety of FAP Inhibitors

The following table summarizes the quantitative data from various clinical trials of FAP
inhibitors. It is important to note that these trials were not head-to-head comparisons, and thus,
direct cross-trial conclusions should be drawn with caution.
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Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of their

outcomes.

Talabostat in Metastatic Colorectal Cancer (Phase II)[1]

Objective: To evaluate the clinical impact of FAP inhibition with single-agent Talabostat in

patients with previously treated metastatic colorectal cancer.

Patient Population: Patients with metastatic colorectal cancer who had previously received

systemic chemotherapies, with measurable disease, ECOG performance status of O to 2,

and adequate organ function.

Intervention: Talabostat (Val-boroPro) 200 pug administered orally twice daily, continuously.

Primary Endpoint: Objective response rate.
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e Secondary Endpoints: Duration of stable disease, progression-free survival, and overall
survival.

o Correlative Studies: Evaluation of the pharmacodynamic effects of Talabostat on FAP
enzymatic function in peripheral blood.

Sibrotuzumab in Metastatic Colorectal Cancer (Early
Phase II)[3]

« Objective: To investigate the anti-tumor activity, safety, and pharmacokinetics of
unconjugated sibrotuzumab.

o Patient Population: Patients with metastatic colorectal cancer with one or more measurable
lesions.

¢ Intervention: Weekly intravenous infusions of sibrotuzumab at a dose of 100 mg for 12
weeks.

e Primary Endpoint: Tumor response (complete or partial remission).

e Secondary Endpoints: Safety, pharmacokinetics.

[*77Lu]Lu-LNC1004 in Advanced Metastatic Cancers
(Phase II)[7][8]

» Objective: To evaluate the efficacy and safety of [*7”Lu]Lu-LNC1004 radioligand therapy in
patients with end-stage metastatic tumors with high FAP expression.

» Patient Population: 28 patients with progressive metastatic malignancies (11 types) with high
FAP expression (maximum standardized uptake value =210 in >50% of tumors) who had
exhausted all approved therapies.

« Intervention: Patients were scheduled to receive four cycles of [*/7Lu]Lu-LNC1004 at 3.33
GBqg/cycle every 6 weeks.

e Primary Endpoint: Post-radioligand therapy radiologic response.
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» Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), dosimetry, and
safety.

[*77Lu]Lu-FAP-2286 in Advanced Lung Cancer
(Prospective Study)[12]

¢ Objective: To evaluate the efficacy and safety of peptide-targeted radionuclide therapy
(PTRT) with [*77Lu]Lu-FAP-2286 in advanced lung cancer.

o Patient Population: 9 patients diagnosed with advanced lung cancer who met the inclusion
criteria.

e Intervention: PTRT with [*77Lu]Lu-FAP-2286.

» Efficacy Assessment: Short-term efficacy was assessed using RECIST 1.1 and PERCIST 1.0
criteria. Long-term efficacy was evaluated through overall survival, progression-free survival
(PFS), and overall response rate.

Safety Assessment: Toxicity was assessed using CTCAE v5.0.

Visualizing FAP-Targeted Cancer Therapy

Diagrams illustrating the mechanism of action and experimental workflows provide a clearer
understanding of the concepts.
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Caption: Mechanism of FAP-targeted cancer therapy.
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Caption: General workflow of a clinical trial for a FAP inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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